N'-[1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]-3-hydroxy-2-naphthohydrazide
Description
N'-[1-(6-Hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]-3-hydroxy-2-naphthohydrazide is a synthetic acylhydrazone derivative characterized by a coumarin core and a naphthohydrazide moiety. The coumarin unit (2-oxo-2H-chromen) is substituted with a hexyl chain at position 6 and a hydroxyl group at position 7, while the hydrazide component is derived from 3-hydroxy-2-naphthoic acid. Such hybrids are often explored for their biological activities, particularly in anticancer and antimicrobial research, owing to the pharmacophoric relevance of coumarins and hydrazides .
Properties
Molecular Formula |
C28H28N2O5 |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
N-[(E)-1-(6-hexyl-7-hydroxy-2-oxochromen-3-yl)ethylideneamino]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C28H28N2O5/c1-3-4-5-6-11-20-12-21-14-22(28(34)35-26(21)16-24(20)31)17(2)29-30-27(33)23-13-18-9-7-8-10-19(18)15-25(23)32/h7-10,12-16,31-32H,3-6,11H2,1-2H3,(H,30,33)/b29-17+ |
InChI Key |
QRUZEKHPOACNOT-STBIYBPSSA-N |
Isomeric SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)/C(=N/NC(=O)C3=CC4=CC=CC=C4C=C3O)/C)O |
Canonical SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C(=NNC(=O)C3=CC4=CC=CC=C4C=C3O)C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-[1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]-3-hydroxy-2-naphthohydrazide involves multiple steps. The general synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-carbaldehyde and 3-hydroxy-2-naphthohydrazide.
Condensation Reaction: The aldehyde group of 6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-carbaldehyde reacts with the hydrazide group of 3-hydroxy-2-naphthohydrazide under acidic or basic conditions to form the desired hydrazone compound.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
N’-[1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]-3-hydroxy-2-naphthohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
N’-[1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]-3-hydroxy-2-naphthohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N’-[1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]-3-hydroxy-2-naphthohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Scavenging Free Radicals: Acting as an antioxidant to neutralize harmful free radicals.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a broader class of coumarin-based acylhydrazones. Key structural analogues include:
Key Observations :
- Hydroxyl Groups : The 7-hydroxy coumarin and 3-hydroxy naphthoyl groups may facilitate hydrogen bonding, influencing solubility and target interactions.
- Biological Activity : Compounds with benzohydrazide or acetohydrazide moieties (e.g., 7a, 2k) exhibit cytotoxic or antimicrobial effects, suggesting the naphthohydrazide in the target compound may offer distinct bioactivity due to aromatic stacking interactions .
Physicochemical Properties
Comparative data for melting points (m.p.) and solubility:
Analysis :
- The target compound’s melting point is expected to align with analogues bearing bulky substituents (e.g., hexyl vs. methyl), though experimental validation is needed.
- Solubility in DMSO or ethanol is typical for acylhydrazones, but the hexyl chain may reduce aqueous solubility compared to hydroxyl-rich derivatives like 7a .
Biological Activity
N'-[1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]-3-hydroxy-2-naphthohydrazide is a complex organic compound belonging to the hydrazide class, characterized by its chromenone core and diverse biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C24H25N3O6 |
| Molecular Weight | 451.47 g/mol |
| CAS Number | 300850-17-3 |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the condensation reaction of 6-hexyl-7-hydroxycoumarin with 3-hydroxy-2-naphthohydrazide under reflux conditions in a suitable solvent like ethanol. The process can be summarized as follows:
- Reagents Preparation : Combine 6-hexyl-7-hydroxycoumarin and 3-hydroxy-2-naphthohydrazide in ethanol.
- Reaction Conditions : Heat the mixture under reflux for several hours.
- Purification : Isolate the product through filtration and recrystallization.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, metal complexes of hydrazones have shown enhanced cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells, through mechanisms involving reactive oxygen species (ROS) generation and apoptosis induction .
In a study examining the effects of hydrazone derivatives, it was found that these compounds could induce apoptosis by upregulating pro-apoptotic proteins such as Bax and p53 while downregulating anti-apoptotic proteins like Bcl-2 . The specific compound is hypothesized to exert similar effects due to its structural characteristics.
Antioxidant Activity
This compound may also exhibit antioxidant properties, contributing to its potential therapeutic applications. Compounds with similar structures have been reported to scavenge free radicals and reduce oxidative stress in cellular models . This activity is crucial in preventing cellular damage associated with various diseases, including cancer.
Case Studies
- Study on Cardiac Protection : In a study investigating myocardial infarction in rats, a related compound demonstrated protective effects against ischemic damage. The compound was shown to reduce oxidative stress markers and improve cardiac function post-injury .
- Antimicrobial Activity : Another study evaluated the antimicrobial efficacy of hydrazone derivatives against various bacterial strains. Results indicated that these compounds inhibited bacterial growth significantly, suggesting a broad-spectrum antimicrobial potential .
Q & A
Q. How should researchers validate conflicting results from spectroscopic and chromatographic analyses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
